![molecular formula C6H7NO2S B15207277 S-(5-methylisoxazol-3-yl) ethanethioate CAS No. 69528-38-7](/img/structure/B15207277.png)
S-(5-methylisoxazol-3-yl) ethanethioate
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Overview
Description
S-(5-methylisoxazol-3-yl) ethanethioate: is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It features an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the isoxazole ring imparts significant biological activity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
In industrial settings, the production of S-(5-methylisoxazol-3-yl) ethanethioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
S-(5-methylisoxazol-3-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.
Scientific Research Applications
S-(5-methylisoxazol-3-yl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-(5-methylisoxazol-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity . The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
S-(5-methylisoxazol-3-yl) ethanethioate can be compared with other similar compounds that contain the isoxazole ring. Some of these similar compounds include:
5-methylisoxazole: A simpler compound with similar biological activity.
Isoxazole-3-carboxylic acid: Another derivative with potential therapeutic applications.
3,5-dimethylisoxazole: A compound with enhanced chemical stability and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which can be tailored for various applications in research and industry.
Biological Activity
S-(5-Methylisoxazol-3-yl) ethanethioate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial and cytotoxic effects, based on diverse research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is C6H9N1O2S, and it features a 5-methylisoxazole moiety linked to an ethanethioate group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Isoxazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | MRSA | 16 µg/mL |
Other isoxazole derivatives | Various strains | Ranging from 8 to 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of this compound. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting its potential as a safe antimicrobial agent .
Case Studies
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Case Study 1: Antimicrobial Testing
A study conducted by researchers focused on synthesizing various isoxazole derivatives, including this compound. The researchers tested these compounds against several bacterial strains and reported promising results, particularly against E. coli and MRSA, highlighting the compound's potential in treating infections caused by resistant bacteria . -
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound had an IC50 value significantly higher than the concentrations required for antimicrobial activity, reinforcing its selectivity and safety profile .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other isoxazole derivatives that have been studied .
Properties
CAS No. |
69528-38-7 |
---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
S-(5-methyl-1,2-oxazol-3-yl) ethanethioate |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-6(7-9-4)10-5(2)8/h3H,1-2H3 |
InChI Key |
LVXYKROLGFRBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)SC(=O)C |
Origin of Product |
United States |
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